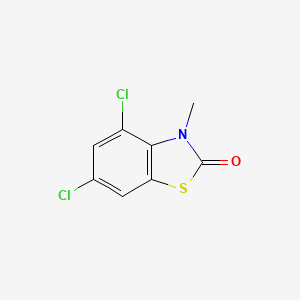![molecular formula C17H11NO2 B14405343 4-hydroxybenzo[c]acridin-3(12H)-one CAS No. 83538-80-1](/img/structure/B14405343.png)
4-hydroxybenzo[c]acridin-3(12H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybenzo[c]acridin-3(12H)-one is a complex organic compound belonging to the acridine family Acridines are known for their planar structures and are often used in the synthesis of dyes, drugs, and other organic materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybenzo[c]acridin-3(12H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction often starts with the formation of an intermediate, which then undergoes cyclization to form the acridine core. The presence of a hydroxyl group at the 4-position adds complexity to the synthesis, requiring careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis apply. These include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzo[c]acridin-3(12H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acridine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzo[c]acridin-3(12H)-one, while substitution reactions can introduce various functional groups onto the acridine core.
Scientific Research Applications
4-Hydroxybenzo[c]acridin-3(12H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its planar structure and ability to intercalate with DNA.
Medicine: Studied for its potential anticancer properties, as acridine derivatives are known to exhibit cytotoxic effects against cancer cells.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photoconductors.
Mechanism of Action
The mechanism of action of 4-hydroxybenzo[c]acridin-3(12H)-one is primarily related to its ability to interact with biological macromolecules. Its planar structure allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cytotoxic effects. This intercalation can inhibit DNA replication and transcription, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Benzo[c]acridin-3(12H)-one: Lacks the hydroxyl group at the 4-position, making it less reactive in certain chemical reactions.
4-Hydroxybenzo[b]thiophen: Contains a sulfur atom in place of the nitrogen in the acridine ring, leading to different chemical properties and reactivity.
4-Hydroxybenzophenone: A simpler structure with a hydroxyl group on a benzophenone core, used in various industrial applications.
Uniqueness
4-Hydroxybenzo[c]acridin-3(12H)-one is unique due to its combination of the acridine core and the hydroxyl group at the 4-position. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
83538-80-1 |
|---|---|
Molecular Formula |
C17H11NO2 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4-hydroxy-12H-benzo[c]acridin-3-one |
InChI |
InChI=1S/C17H11NO2/c19-15-8-7-12-13(17(15)20)6-5-11-9-10-3-1-2-4-14(10)18-16(11)12/h1-9,18,20H |
InChI Key |
OMLVXRSHAQAGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C(=O)C=CC4=C3N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)
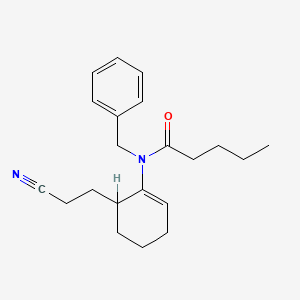
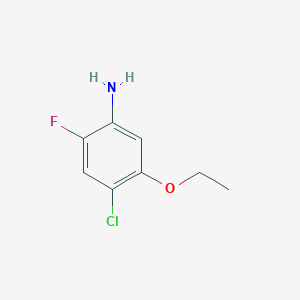
![3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine](/img/structure/B14405289.png)
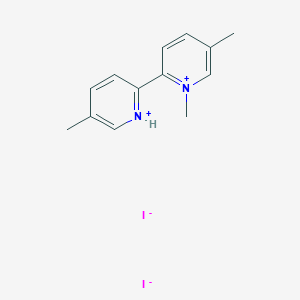
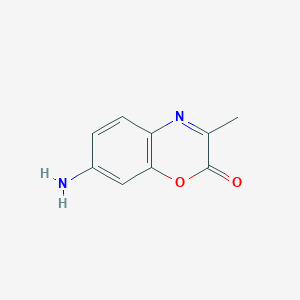
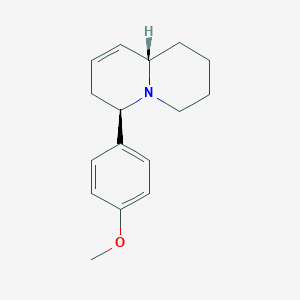
![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline](/img/structure/B14405315.png)
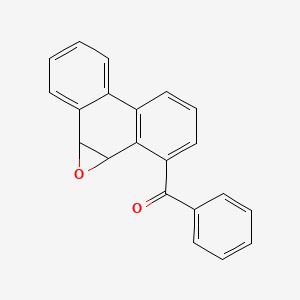
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
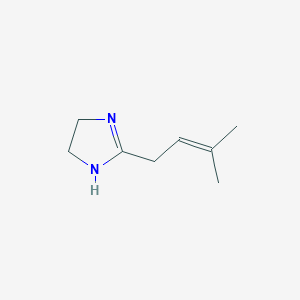
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)
